4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide
Description
4'-Methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative characterized by a biphenyl core with a methoxy group at the 4' position and a sulfonamide-linked thiazole-piperidine moiety. Its structural complexity confers unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-28-20-8-4-18(5-9-20)19-6-10-21(11-7-19)30(26,27)24-15-17-3-2-13-25(16-17)22-23-12-14-29-22/h4-12,14,17,24H,2-3,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAFTXQBDPQSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCN(C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. Compounds with similar structures, such as those containing thiazole and imidazole moieties, have been found to interact with a variety of biological targets. These include enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the corresponding biochemical pathways.
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted primarily through the kidneys.
Result of Action
Based on the known effects of similar compounds, it may lead to changes in cellular signaling, gene expression, or other cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues. For example, the activity of some compounds can be enhanced or inhibited by the presence of certain ions or other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Differences
The compound’s methoxy group distinguishes it from analogs with halogen or electron-withdrawing substituents. For example:
- B8 exhibits a higher melting point (214–215°C vs. unrecorded for the target compound), attributed to stronger intermolecular halogen bonding .
- 4'-(Trifluoromethoxy)-N-(3,4,5-trimethoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide (D3) : The trifluoromethoxy group enhances metabolic stability but may reduce membrane permeability due to increased polarity. D3’s lower melting point (136–137°C) suggests weaker crystal packing vs. methoxy analogs .
Thiazole-Piperidine vs. Other Heterocycles
The thiazole-piperidine moiety differentiates the compound from triazole- or pyrazole-containing sulfonamides:
- ARC36 (4-(1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)thiazole) : ARC36’s tetrazole group enhances angiotensin II receptor binding via ionic interactions, whereas the target compound’s thiazole-piperidine may favor hydrophobic pocket interactions .
- 3,5-Dichloro-4'-((diethylamino)methyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-sulfonamide (58): The diethylamino group in 58 improves solubility but reduces target selectivity compared to the rigid thiazole-piperidine scaffold .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
